molecular formula C8H7FN2O6S B2388023 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid CAS No. 1094631-19-2

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid

Cat. No. B2388023
CAS RN: 1094631-19-2
M. Wt: 278.21
InChI Key: VFZPNUBIVXEULE-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid, also known as FNASAA, is a compound that has gained attention in scientific research. It has a CAS Number of 1094631-19-2 and a molecular weight of 278.22 . The IUPAC name for this compound is [(4-fluoro-3-nitroanilino)sulfonyl]acetic acid .


Molecular Structure Analysis

The InChI code for 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is 1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a powder that is stored at room temperature .

Scientific Research Applications

Fluorographic Detection and Radioactivity

  • A study optimized a fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole, which was then compared with other existing fluorographic procedures. This method offered several technical advantages, such as no need to pre-fix proteins in gels and its applicability to both agarose and acrylamide gels, presenting a simple, sensitive, and efficient alternative method for fluorography (Skinner & Griswold, 1983).

Synthesis and Structural Characterization

  • Research on the synthesis and structural characterization of 2-(2,5-diamino phenyl)ethanol involved the nitration of 3-fluorophenyl acetic acid. This process yielded 5-fluoro-2-nitrophenyl acetic acid with a considerable yield, demonstrating the utility of this compound in complex synthetic pathways (Zhao De-feng, 2007).

Chemical Modification of Membranes

  • A study investigated the effects of various amino-reactive reagents, including 1-fluoro-2,4-dinitrobenzene, on the anion and cation permeability of human red blood cells. This research highlighted the role of these reagents in influencing ion permeability and contributed to understanding the underlying mechanisms of membrane function (Knauf & Rothstein, 1971).

Reaction Mechanisms and Enzyme Inhibitors

  • The kinetics of the reaction of 4-nitrophenyl sulfamate in acetonitrile with various amines were studied, providing insights into dissociative reaction mechanisms involving E2- and E1cB-type mechanisms. This research is significant for understanding the behavior of sulfamate esters, which are important as model substrates for medicinally relevant compounds (Spillane, O'Byrne & McCaw, 2008).

Kinetic Investigations and Hydrolysis Studies

  • A study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles in various aqueous and mixed solutions provided critical insights into the hydrolysis mechanisms. The research indicated SN1 or S-nitrilosulfonium cation-like transition states and offered a deeper understanding of the ion dissociation processes (Dong et al., 2001).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZPNUBIVXEULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid

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